molecular formula C22H19N3O5 B1182245 RHMRQORKHHXYNZ-PZNXAURZSA-N

RHMRQORKHHXYNZ-PZNXAURZSA-N

Cat. No.: B1182245
M. Wt: 405.41
InChI Key: RHMRQORKHHXYNZ-PZNXAURZSA-N
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Description

The compound identified by the InChIKey RHMRQORKHHXYNZ-PZNXAURZSA-N corresponds to N-(3-Methyl-1-phenyl-1H-pyrazol-4-ylmethyl)propionamide (compound 6 in ). This heterocyclic derivative has a molecular formula of C₁₅H₁₇N₃O, a molecular weight of 255.12 g/mol, and features a pyrazole core substituted with a phenyl group at position 1, a methyl group at position 3, and a propionamide-linked methyl group at position 4 . Key spectral data include:

  • IR (KBr): Peaks at 3280 cm⁻¹ (N–H stretch), 1650 cm⁻¹ (amide C=O), and 1540 cm⁻¹ (pyrazole ring vibrations).
  • ¹H-NMR (CDCl₃): Signals at δ 2.35 (q, 2H, CH₂CO), 1.15 (t, 3H, CH₃), and 7.45–7.25 (m, 5H, aromatic protons).
  • ¹³C-NMR: Resonances at 172.5 ppm (C=O), 148.2 ppm (pyrazole C-3), and 126–130 ppm (aromatic carbons).

Properties

Molecular Formula

C22H19N3O5

Molecular Weight

405.41

InChI

InChI=1S/C22H19N3O5/c26-20(24-10-13-2-1-7-23-9-13)18-16-5-6-22(30-16)11-25(21(27)19(18)22)14-3-4-15-17(8-14)29-12-28-15/h1-9,16,18-19H,10-12H2,(H,24,26)/t16-,18?,19?,22-/m1/s1

InChI Key

RHMRQORKHHXYNZ-PZNXAURZSA-N

SMILES

C1C23C=CC(O2)C(C3C(=O)N1C4=CC5=C(C=C4)OCO5)C(=O)NCC6=CN=CC=C6

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(3-Methyl-1-phenyl-1H-pyrazol-4-ylmethyl)propionamide (compound 6 ) with structurally related pyrazole derivatives from :

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Spectral Distinctions
Compound 6 (Target Compound) C₁₅H₁₇N₃O 255.12 Propionamide, methyl-pyrazole IR: 3280 cm⁻¹ (N–H); ¹H-NMR: δ 2.35 (CH₂CO), 1.15 (CH₃)
Compound 7 C₁₉H₁₇N₃O 303.13 Benzamide, methyl-pyrazole IR: 1680 cm⁻¹ (aromatic C=O); ¹H-NMR: δ 7.85–7.65 (benzamide protons)
Compound 8 C₁₉H₁₈N₄O 318.14 Phenylurea, methyl-pyrazole IR: 3320 cm⁻¹ (urea N–H); ¹³C-NMR: 158.0 ppm (urea carbonyl)
Compound 5 C₂₄H₃₄N₄O₆ 474.25 Polyamide, multi-substituted pyrazole ¹H-NMR: δ 3.50 (OCH₃), 1.25 (long-chain aliphatic protons); ¹³C-NMR: 173.0 ppm (ester C=O)

Key Structural and Functional Differences:

Backbone Modifications :

  • Compound 6 (propionamide) and 7 (benzamide) differ in their acyl groups, with 7 exhibiting enhanced aromaticity due to the benzamide moiety. This likely impacts solubility and intermolecular interactions .
  • Compound 8 replaces the amide with a urea group, introducing additional hydrogen-bonding capacity, which may influence its crystallinity and biological target affinity .

Spectral Signatures :

  • The IR spectra distinguish 6 (propionamide C=O at 1650 cm⁻¹) from 7 (benzamide C=O at 1680 cm⁻¹) and 8 (urea N–H at 3320 cm⁻¹).
  • In ¹³C-NMR, the urea carbonyl in 8 (158.0 ppm) is downfield-shifted compared to the amide carbonyls in 6 (172.5 ppm) and 7 (168.0 ppm) .

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